molecular formula C19H30N2O2S B2706928 (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034389-52-9

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No. B2706928
CAS RN: 2034389-52-9
M. Wt: 350.52
InChI Key: LXPQREBQWZUJNN-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its ability to interact with specific biological targets.

Scientific Research Applications

Oxidative Cyclization and Catalysis

Compounds featuring tert-butyl groups and piperidine moieties, such as in oxidative cyclization catalysts, have been studied for their ability to catalyze reactions with tert-butyl hydroperoxide (TBHP). For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes are Lewis acids capable of catalyzing the oxidative cyclization of alkenols by TBHP, showcasing potential in synthetic chemistry applications (Dönges et al., 2014).

Intramolecular Frustrated Lewis Pairs

Studies on intramolecular frustrated Lewis pairs involving pyridine and piperidine groups highlight their formation and reactivity towards hydrogen, demonstrating their potential in creating new chemical reactions and catalysts (Körte et al., 2015).

Crystal Structure Analysis

Research on compounds with piperidine and pyridine groups, such as the crystal structure analysis of adducts involving chlorophenyl and hydroxypiperidinyl methanone, provides valuable information on molecular geometry, hydrogen bonding, and molecular interactions, which are critical for the development of pharmaceuticals and materials (Revathi et al., 2015).

β-Selective C(sp3)-H Arylation

The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines demonstrates innovative methodologies in drug synthesis, showing the importance of piperidine derivatives in medicinal chemistry (Millet & Baudoin, 2015).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-14(2)23-17-10-9-15(12-20-17)18(22)21-11-7-6-8-16(21)13-24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQREBQWZUJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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